molecular formula C12H8F2INO2S B5884906 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide

Cat. No. B5884906
M. Wt: 395.17 g/mol
InChI Key: ICFPMTOWIMGTBU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide, also known as DFPBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFPBS is a sulfonamide derivative that belongs to the class of arylsulfonamides and is known for its potent biological activities.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has been shown to interact with the active site of carbonic anhydrase, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. The compound has also been found to inhibit the activity of topoisomerase, an enzyme that plays a crucial role in DNA replication and repair. In cancer cells, 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and anti-cancer activity. The compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has several advantages for use in lab experiments, including its potent biological activity, relatively simple synthesis method, and low toxicity. However, the compound also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has significant potential for future research and development in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the potential future directions for 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide research include:
1. Further investigation of the mechanism of action of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide
2. Development of more potent and selective 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide derivatives
3. Exploration of the potential of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide as a chemotherapeutic agent for various types of cancer
4. Investigation of the anti-inflammatory and anti-oxidant properties of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide and its potential for the treatment of various inflammatory and oxidative stress-related disorders
5. Development of novel drug delivery systems for 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide to improve its solubility and bioavailability
6. Investigation of the potential of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide as a diagnostic tool for various diseases.
In conclusion, 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific research community due to its potent biological activities. The compound has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide and explore its potential for the treatment of various diseases.

Synthesis Methods

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodoaniline with 3,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of an amine base to form the final product. The synthesis of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide is relatively straightforward, and the yield can be optimized by controlling the reaction conditions, such as temperature, pH, and reagent concentration.

Scientific Research Applications

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, topoisomerase, and acetylcholinesterase. 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has also been found to possess significant anticancer activity, and several studies have reported its potential as a chemotherapeutic agent for the treatment of various types of cancer, including breast, colon, and lung cancer.

properties

IUPAC Name

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2INO2S/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFPMTOWIMGTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide

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